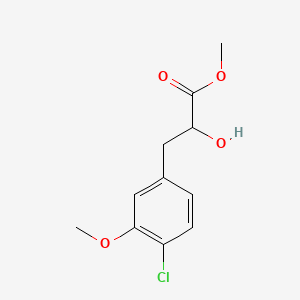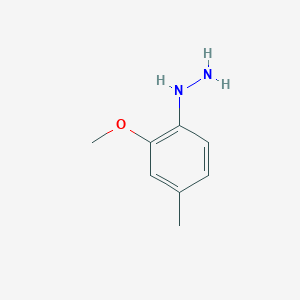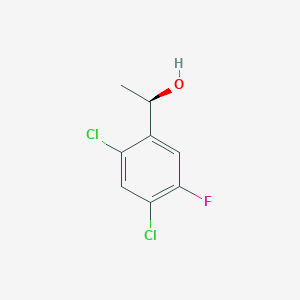
(R)-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with an ethan-1-ol group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-dichloro-5-fluorobenzene.
Grignard Reaction: The precursor undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form the corresponding phenylmagnesium bromide intermediate.
Addition Reaction: The intermediate is then reacted with an aldehyde, such as acetaldehyde, under controlled conditions to yield the desired ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,4-Dichlorophenyl)ethan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
®-1-(2,4-Difluorophenyl)ethan-1-ol: Contains two fluorine atoms instead of chlorine, leading to variations in reactivity and applications.
®-1-(2,4-Dichloro-5-methylphenyl)ethan-1-ol: Substitution of the fluorine atom with a methyl group, affecting its chemical behavior.
Uniqueness
®-1-(2,4-Dichloro-5-fluorophenyl)ethan-1-ol is unique due to its specific combination of chlorine and fluorine atoms on the phenyl ring, along with its chiral ®-configuration. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7Cl2FO |
|---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
(1R)-1-(2,4-dichloro-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
MNZGIFONSZRANH-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1Cl)Cl)F)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




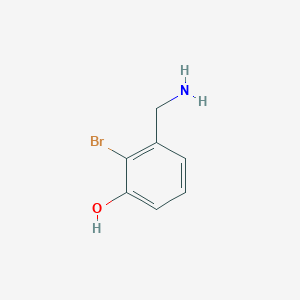
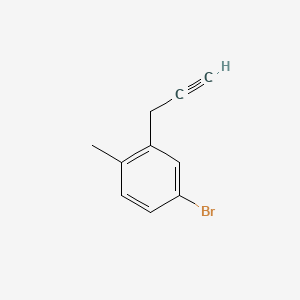
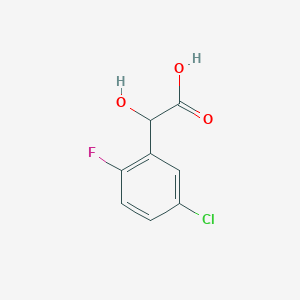
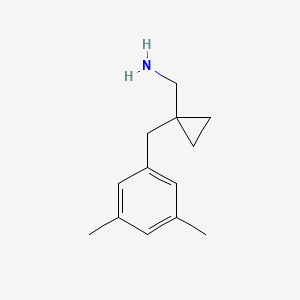
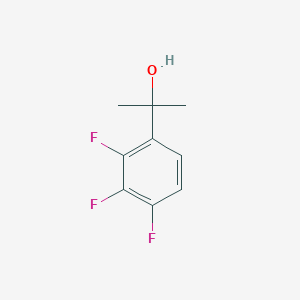
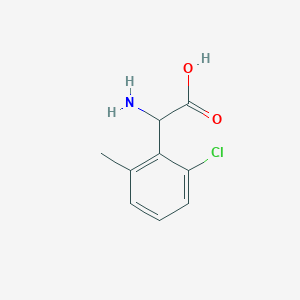
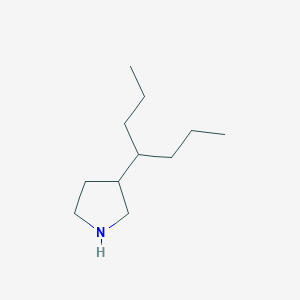

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)

